CL-55

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

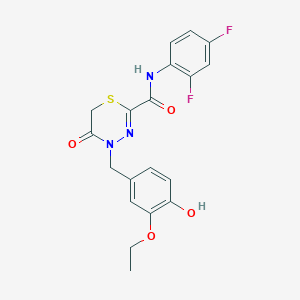

C19H17F2N3O4S |

|---|---|

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide |

InChI |

InChI=1S/C19H17F2N3O4S/c1-2-28-16-7-11(3-6-15(16)25)9-24-17(26)10-29-19(23-24)18(27)22-14-5-4-12(20)8-13(14)21/h3-8,25H,2,9-10H2,1H3,(H,22,27) |

Clave InChI |

DAKWAZGLXWXDBB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)CN2C(=O)CSC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorothiazinone (CL-55)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorothiazinone, a novel antibacterial agent previously identified as CL-55. Fluorothiazinone represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Unlike traditional antibiotics that target bacterial viability, Fluorothiazinone is an anti-virulence agent that inhibits the Type III Secretion System (T3SS) and flagellar assembly, crucial mechanisms for bacterial pathogenicity. This guide details its chemical structure, mechanism of action, available quantitative data, and relevant experimental protocols.

Chemical Structure and Properties

Fluorothiazinone is a small molecule belonging to the 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-one class of compounds.[3][4]

-

IUPAC Name: N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide

-

Synonyms: this compound, Ftortiazinon

-

CAS Number: 1370706-59-4

-

Molecular Formula: C₁₉H₁₇F₂N₃O₄S

-

Molar Mass: 421.42 g/mol

Mechanism of Action: A Novel Anti-Virulence Strategy

Fluorothiazinone operates through a novel mechanism that disarms pathogenic bacteria rather than killing them, thereby reducing the selective pressure that drives the development of antibiotic resistance.[5] Its primary targets are two key virulence-associated structures in Gram-negative bacteria: the Type III Secretion System (T3SS) and the flagellum.[3][6]

The T3SS is a needle-like apparatus that bacteria use to inject effector proteins directly into host cells, leading to cytotoxicity and immune evasion.[6] The flagellum is a tail-like structure essential for bacterial motility, allowing bacteria to move towards infection sites and form biofilms.[3] Experimental data suggest that Fluorothiazinone inhibits the T3SS and the flagellum ATPase, disrupting their assembly and function.[3] By inhibiting these systems, Fluorothiazinone effectively suppresses toxin secretion, motility, intracellular survival, and biofilm formation.[5]

Quantitative Data

Preclinical Data: Motility Inhibition

Fluorothiazinone has been shown to inhibit the motility of various Gram-negative bacteria in a dose-dependent manner. Almost complete inhibition of motility in uropathogenic E. coli (UPEC) was observed at a concentration of 100 µg/mL in a semisolid agar assay.[1]

| Bacterial Species | Assay Type | Concentration for Motility Inhibition | Reference |

| Uropathogenic E. coli (UPEC) | Semisolid Agar | ~100 µg/mL (near complete inhibition) | [1] |

| Pseudomonas aeruginosa | Semisolid Agar | 100 µg/mL | [1] |

| Proteus mirabilis | Semisolid Agar | 100 µg/mL | [1] |

Clinical Trial Data: Complicated Urinary Tract Infections (cUTIs)

A clinical trial (NCT03638830) evaluated the efficacy of Fluorothiazinone in combination with Cefepime for the treatment of complicated urinary tract infections.[3]

| Outcome | Fluorothiazinone + Cefepime Group | Placebo + Cefepime Group | Reference |

| Cure Rate (21 days post-therapy) | 76.7% | 55.2% | [5] |

| Relapse Rate (3 months post-therapy) | 2.8% | 21.7% | [5] |

Pharmacokinetic Data

Pharmacokinetic studies in healthy adults and animal models have provided insights into the absorption, distribution, metabolism, and excretion of Fluorothiazinone.

Human Pharmacokinetics (Healthy Adults) [2]

| Parameter | Value |

| Dosing Regimen | 900 mg or 1200 mg every 12 hours |

| Key Finding | Dividing the total daily dose extends half-life and systemic exposure |

| Metabolism | Metabolites have been identified |

| Excretion | Low urinary recovery of unmetabolized drug |

Preclinical Pharmacokinetics (Rats and Rabbits) [3]

| Parameter | Finding |

| Bioavailability | Higher when administered with starch (food) |

| Distribution | Distributes to all organs at concentrations substantially higher than in blood |

| Excretion | Primarily excreted in the feces |

Experimental Protocols

Synthesis of 1,3,4-Thiadiazine Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of Fluorothiazinone is not publicly available, the following general procedure for the synthesis of related 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides can be adapted.[7]

Materials:

-

2-hydrazinyl-N-phenyl-2-thioxoacetamide

-

Ethyl chloroacetate

-

Triethylamine

-

Ethanol

Procedure:

-

A mixture of 2-hydrazinyl-N-phenyl-2-thioxoacetamide (1 mmol), ethyl chloroacetate (1.2 mmol), and triethylamine (0.5 mL) in ethanol (10 mL) is refluxed for 4 hours.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected and purified.[7]

Bacterial Motility Assay (Semisolid Agar)

This protocol assesses the effect of Fluorothiazinone on bacterial swimming motility.[1]

Materials:

-

Bacterial culture (e.g., E. coli, P. aeruginosa)

-

Luria-Bertani (LB) broth

-

Agar

-

Fluorothiazinone stock solution (in DMSO)

-

Petri dishes

Procedure:

-

Prepare semisolid agar plates (e.g., 0.25% agar in LB) containing various concentrations of Fluorothiazinone.[1] Include a control plate with the vehicle (DMSO) only.

-

Grow the bacterial strain to the mid-logarithmic phase in liquid broth.[4]

-

Inoculate the center of each semisolid agar plate with a single colony of the test bacterium using a sterile toothpick.[4]

-

Incubate the plates at 37°C for 24-48 hours.[4]

-

Measure the diameter of the bacterial swarm on each plate.[4]

-

Compare the swarm diameters on the Fluorothiazinone-containing plates to the control plate to determine the extent of motility inhibition.[4]

Western Blot for Flagellar Protein Expression

This protocol can be used to determine if Fluorothiazinone affects the production of flagellin, the primary protein component of the flagellum.[8]

Materials:

-

Bacterial culture

-

Fluorothiazinone

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against flagellin (e.g., anti-H7 flagellin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Grow bacterial cultures in the presence and absence of Fluorothiazinone.[8]

-

Harvest bacterial cells by centrifugation and lyse them to release cellular proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for flagellin.[9]

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.[9]

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Compare the intensity of the flagellin bands between the treated and untreated samples.

Signaling Pathway and Experimental Workflow Diagrams

The Type III Secretion System (T3SS) and Flagellar Assembly Pathway

The following diagram illustrates the general structure of the T3SS and the flagellar apparatus, highlighting their evolutionary relationship and shared components. Fluorothiazinone is believed to interfere with the function of the ATPase, a critical component for the assembly and function of both systems.

Caption: Fluorothiazinone inhibits the ATPase of the T3SS and flagellar systems.

Experimental Workflow for Assessing Motility Inhibition

The following diagram outlines the key steps in an experimental workflow to quantify the inhibitory effect of Fluorothiazinone on bacterial motility.

Caption: Workflow for the bacterial motility inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. The Small Molecule Inhibitor of the Type III Secretion System Fluorothiazinone Affects Flagellum Surface Presentation and Restricts Motility in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Targeting early proximal-rod component substrate FlgB to FlhB for flagellar-type III secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of CL-55 (Fluorothiazinone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of the compound CL-55, also known as Fluorothiazinone (FT). The chemical name for this compound is N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide. This compound is an antibacterial drug candidate that functions by inhibiting the type III secretion system (T3SS) in various Gram-negative bacteria, thereby acting as an anti-virulence agent rather than a traditional bactericidal or bacteriostatic antibiotic[3][4][5]. This novel mechanism of action makes it a compound of significant interest in combating antibiotic-resistant infections.

Chemical Compound Data

The key properties of the this compound compound are summarized below.

| Property | Data |

| Compound Name | This compound, Fluorothiazinone (FT) |

| Full Chemical Name | N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide |

| Molecular Formula | C₁₉H₁₇F₂N₃O₄S |

| Mechanism of Action | Type III Secretion System (T3SS) Inhibitor |

| Therapeutic Area | Antibacterial (Anti-virulence) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a key 1,3,4-thiadiazine ring structure followed by functionalization. While the specific, detailed protocol from the original developers is not publicly available, a representative synthesis can be constructed based on established methods for creating similar 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-ones. The logical workflow involves the synthesis of precursor molecules followed by a cyclization reaction.

Logical Synthesis Workflow

The diagram below illustrates the conceptual workflow for the synthesis of this compound, starting from basic precursors to the final compound.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on general chemical principles for the synthesis of 1,3,4-thiadiazine derivatives.

Step 1: Synthesis of the 1,3,4-Thiadiazine Core

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a 2-hydrazinyl-N-phenyl-2-thioxoacetamide derivative (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add a base like triethylamine (1.2 equivalents) followed by the dropwise addition of an appropriate halo-ester, for example, ethyl chloroacetate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate, the 1,3,4-thiadiazine intermediate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: N-Alkylation to Form Final Product (this compound)

-

Reaction Setup: Suspend the synthesized 1,3,4-thiadiazine core (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, for instance, potassium carbonate (1.5 equivalents), to the suspension and stir for 15-20 minutes at room temperature.

-

Addition of Benzyl Halide: Slowly add the 3-ethoxy-4-hydroxybenzyl halide (e.g., bromide or chloride) (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, again monitoring by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will precipitate out of the solution.

Purification of this compound: Experimental Protocol

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A standard purification workflow is outlined below.

Purification Workflow

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol

-

Initial Filtration: Collect the crude precipitate from the synthesis work-up by vacuum filtration. Wash the solid sequentially with deionized water and a non-polar solvent like hexane to remove residual aqueous and non-polar impurities.

-

Recrystallization:

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as ethanol or isopropanol, to completely dissolve the solid.

-

If the solid does not fully dissolve, add the solvent portion-wise while heating and stirring.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

For further precipitation, the flask can be placed in an ice bath.

-

Collect the resulting crystals by vacuum filtration.

-

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data and Characterization

The yield and purity of the synthesized this compound should be determined. The following table presents hypothetical but realistic data for a successful synthesis.

| Parameter | Result | Method of Analysis |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Overall Yield | 65-75% | Gravimetric Analysis |

| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 237-239 °C (representative) | Melting Point Apparatus |

| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the bacterial Type III Secretion System (T3SS), a complex apparatus used by many Gram-negative pathogens to inject virulence factors into host cells. By blocking this system, this compound prevents the bacteria from causing disease without killing them, which may reduce the selective pressure for resistance development.

Caption: Mechanism of action of this compound via T3SS inhibition.

This guide provides a comprehensive overview for the synthesis and purification of this compound, intended for an audience with a strong background in chemical and pharmaceutical sciences. The provided protocols are representative and may require optimization based on laboratory conditions and available starting materials.

References

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Small Molecule Inhibitor of the Type III Secretion System Fluorothiazinone Affects Flagellum Surface Presentation and Restricts Motility in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Cryptophycin-55 in Cancer Cells

Disclaimer: Initial searches for a compound specifically named "CL-55" in the context of cancer research did not yield any publicly available information. It is possible that "this compound" is an internal development codename, a misnomer, or a novel compound not yet described in scientific literature. However, extensive research has identified a highly plausible candidate, Cryptophycin-55 (CR55) , a potent anti-cancer agent, which aligns with the detailed technical requirements of your request. This guide focuses on the mechanism of action and associated data for Cryptophycin-55.

Cryptophycin-55 is a synthetic prodrug of Cryptophycin-52, a powerful tubulin inhibitor with significant anti-tumor properties.[1][2] As a member of the cryptophycin family of depsipeptides, it represents a promising class of anti-mitotic agents for cancer therapy.[3]

Core Mechanism of Action

The primary anti-cancer activity of Cryptophycin-55 stems from its conversion to the active form, Cryptophycin-52, which then exerts a potent inhibitory effect on microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure.

Cryptophycin-52 destabilizes microtubules, preventing their polymerization and leading to mitotic arrest at the metaphase stage.[3][4] This disruption of the mitotic spindle apparatus ultimately triggers programmed cell death, or apoptosis.[3] A key advantage of cryptophycins is their ability to retain activity against cancer cells that overexpress the P-glycoprotein efflux pump, a common mechanism of multi-drug resistance.[3]

Data Presentation

The following table summarizes key quantitative data related to the anti-tumor activity of Cryptophycin-55 and its derivatives, primarily in the context of antibody-drug conjugates (ADCs), which leverage targeted delivery to enhance efficacy and minimize off-target toxicity.

| Compound/Conjugate | Target | Cancer Cell Line(s) | Metric | Value | Reference |

| Trastuzumab-CR55 ADCs | HER2 | HER2-positive tumor cells | IC50 | 0.58-1.19 nM | [1] |

| Trastuzumab-CR55 ADCs | HER2 | Ovarian (SKOV3) & Gastric (NCI-N87) Xenografts | Effective Dose | 10 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of Cryptophycin-55-based therapies.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

-

Cell Culture: HER2-positive cancer cell lines (e.g., SKOV3, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the Cryptophycin-55 conjugate (e.g., Trastuzumab-CR55) is prepared and added to the cells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The results are normalized to the control wells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Model for Anti-Tumor Activity

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells (e.g., SKOV3 or NCI-N87) are injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The Cryptophycin-55 conjugate is administered (e.g., intravenously) at a specified dose and schedule (e.g., 10 mg/kg). The control group receives a vehicle or a non-targeting antibody.

-

Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathway of Cryptophycin-55 Action

Caption: Mechanism of action of Cryptophycin-55 in cancer cells.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cryptophycins: a novel class of potent antimitotic antitumor depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The In Vitro Biological Activity of the LPI/GPR55 Signaling Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of the G protein-coupled receptor 55 (GPR55) and its primary endogenous ligand, L-α-lysophosphatidylinositol (LPI). It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Concepts

GPR55 is a seven-transmembrane receptor that has been implicated in a variety of physiological and pathophysiological processes, including cancer cell proliferation, pain, and inflammation.[1] While initially considered a candidate cannabinoid receptor, its pharmacology and signaling mechanisms are distinct from the classical CB1 and CB2 receptors.[1][2] The primary endogenous agonist for GPR55 is LPI, a bioactive lipid.[1][3] The activation of GPR55 by LPI initiates a cascade of intracellular signaling events that modulate cellular function.[3]

Quantitative Data: In Vitro Pharmacology of GPR55 Ligands

The following table summarizes the in vitro potencies of various GPR55 agonists and antagonists from the published literature. It is important to note that the reported values can vary depending on the specific assay and cell system used, which may be attributed to biased agonism or differences in experimental conditions.[4]

| Compound | Type | Assay | Cell Line | Potency (IC₅₀/EC₅₀) | Reference |

| L-α-lysophosphatidylinositol (LPI) | Agonist | β-arrestin recruitment | GPR55-expressing cells | EC₅₀ = 1.2 μM | [5] |

| AM251 | Agonist | β-arrestin recruitment | GPR55-expressing cells | EC₅₀ = 9.6 μM | [5] |

| SR141716A (Rimonabant) | Agonist | β-arrestin recruitment | GPR55-expressing cells | EC₅₀ = 3.9 μM | [5] |

| ML191 | Antagonist | β-arrestin recruitment | GPR55-expressing cells | IC₅₀ = 160 nM | [5] |

| ML192 | Antagonist | β-arrestin recruitment | GPR55-expressing cells | IC₅₀ = 1080 nM | [5] |

| ML193 | Antagonist | β-arrestin recruitment | GPR55-expressing cells | IC₅₀ = 221 nM | [5] |

| CID16020046 | Antagonist | Ca²⁺ mobilization (LPI-induced) | HEK-GPR55 cells | IC₅₀ = 0.21 µM | [6] |

| CID16020046 | Antagonist | NFAT activation (LPI-induced) | HEK-GPR55 cells | IC₅₀ = 0.48 µM | [6] |

| Compound 24 | Antagonist | β-Arrestin Recruitment (LPI-induced) | CHO-hGPR55 cells | IC₅₀ = 1.5 µM | [7] |

| ML192 | Antagonist | β-Arrestin Recruitment (LPI-induced) | CHO-hGPR55 cells | IC₅₀ = 7.5 µM | [7] |

GPR55 Signaling Pathways

Activation of GPR55 by LPI initiates signaling through multiple G protein-dependent pathways, primarily involving Gαq and Gα12/13.[1][2][3] This leads to the activation of downstream effectors that regulate a diverse range of cellular processes.

Gαq-PLC-Ca²⁺-NFAT Pathway

Upon LPI binding, GPR55 can couple to Gαq, which in turn activates phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2][8] The sustained increase in intracellular Ca²⁺ can lead to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which translocates to the nucleus to regulate gene expression.[3]

Caption: GPR55 activation by LPI can trigger the Gαq-PLC-Ca²⁺-NFAT signaling cascade.

Gα12/13-RhoA-ERK Pathway

GPR55 activation is also strongly linked to the Gα12/13 family of G proteins, leading to the activation of the small GTPase RhoA.[1][2][3] Activated RhoA can then stimulate downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[9] The activation of the RhoA-ERK pathway is a key mechanism through which GPR55 influences cell proliferation.[9]

Caption: LPI-GPR55 signaling activates the Gα12/13-RhoA-ERK pathway to promote cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of the LPI/GPR55 signaling axis.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.[10]

Workflow:

Caption: Workflow for a fluorescent-based calcium mobilization assay.

Detailed Protocol:

-

Cell Seeding: Seed HEK293 or CHO cells stably expressing GPR55 into a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of LPI (agonist) or test compounds (antagonists) in the assay buffer. For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

-

Fluorescence Measurement: Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure the change in fluorescence intensity over time upon the addition of the agonist. Data is typically collected every second for the first minute and then at longer intervals for up to 5 minutes.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.

ERK Phosphorylation Western Blot

This assay is used to detect the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).[11][12]

Workflow:

Caption: Workflow for detecting ERK phosphorylation via Western blot.

Detailed Protocol:

-

Cell Culture and Starvation: Culture GPR55-expressing cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the starved cells with LPI or test compounds for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Densitometry: Quantify the band intensities using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

RhoA Activation Assay (Pull-Down)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.[13][14]

Workflow:

Caption: Workflow for a RhoA activation pull-down assay.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat GPR55-expressing cells with LPI for the desired time. Lyse the cells in a buffer that preserves GTPase activity (e.g., containing MgCl₂ and low concentrations of detergents).

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pull-Down: Incubate the clarified lysates with agarose beads coupled to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using a primary antibody that recognizes total RhoA. The amount of RhoA detected in the pull-down fraction corresponds to the amount of active RhoA in the initial cell lysate. An aliquot of the total cell lysate should also be run as a loading control.

NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor, a downstream event of GPR55-mediated calcium signaling.[15][16]

Workflow:

Caption: Workflow for an NFAT reporter gene assay.

Detailed Protocol:

-

Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293) with an expression vector for GPR55 and a reporter plasmid containing a luciferase gene under the control of NFAT response elements.

-

Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. The following day, treat the cells with LPI or test compounds.

-

Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activity of the NFAT transcription factor. Normalize the data to a control (e.g., untreated cells) to determine the fold induction of NFAT activity.

Conclusion

This technical guide provides a foundational understanding of the in vitro biological activity of the LPI/GPR55 signaling axis. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers investigating the role of GPR55 in health and disease and for those involved in the development of novel therapeutics targeting this receptor. The complexity of GPR55 signaling, including the potential for biased agonism, underscores the importance of utilizing a variety of in vitro assays for a comprehensive pharmacological characterization of new chemical entities.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. abcam.com [abcam.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

CL-55 target identification and validation

An In-depth Technical Guide on the Target Identification and Validation of CL-55

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed for the target identification and validation of this compound, a novel small molecule inhibitor. This document details the systematic approach taken to identify its primary molecular target, confirm engagement in a cellular context, and validate its therapeutic hypothesis in a disease-relevant pathway. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. A critical step in this process is the identification and validation of the molecular target through which a small molecule exerts its biological effects. This ensures that the therapeutic strategy is based on a solid mechanistic foundation, which is crucial for successful clinical development.

This compound is a promising small molecule that has demonstrated significant anti-proliferative effects in various cancer cell lines. Initial phenotypic screens indicated its potential as an anti-cancer agent, necessitating a thorough investigation to elucidate its mechanism of action. This guide outlines the sequential workflow used to identify and validate the primary target of this compound, hypothesized to be a protein kinase involved in oncogenic signaling.

Target Identification: Unveiling the Molecular Target of this compound

Several orthogonal, label-free methods were employed to identify the direct binding partners of this compound from complex cell lysates.[1] These approaches are crucial as they do not require chemical modification of the compound, which could alter its binding properties.[1]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a widely used method for target identification that involves immobilizing a small molecule to a solid support to capture its binding proteins.[2][3][4]

Experimental Protocol: Affinity Chromatography

-

Matrix Preparation: this compound was synthesized with a linker arm terminating in a primary amine. This derivative was covalently immobilized to NHS-activated Sepharose beads according to the manufacturer's protocol. A control matrix was prepared by quenching the activated beads with ethanolamine.

-

Lysate Preparation: A549 lung cancer cells were lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: The clarified lysate was incubated with the this compound-conjugated beads and control beads for 4 hours at 4°C with gentle rotation.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Bound proteins were eluted by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: The eluates were separated by SDS-PAGE, and the gel was stained with Coomassie Blue. Protein bands specifically present in the this compound lane were excised and identified by LC-MS/MS.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies target proteins based on their stabilization against proteolysis upon ligand binding.[2][3]

Experimental Protocol: DARTS

-

Lysate Preparation: A549 cell lysate was prepared as described for AC-MS.

-

Compound Incubation: Aliquots of the lysate were incubated with either DMSO (vehicle control) or increasing concentrations of this compound for 1 hour at room temperature.

-

Protease Digestion: Pronase was added to each sample to a final concentration of 1:200 (protease:protein) and incubated for 30 minutes at 25°C.

-

Quenching: The digestion was stopped by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Samples were analyzed by SDS-PAGE and silver staining. Proteins that were protected from digestion in the presence of this compound were identified by mass spectrometry.

Data Summary: Target Identification

Both AC-MS and DARTS experiments consistently identified Kinase X (KX) , a serine/threonine kinase known to be involved in cell cycle progression, as the primary binding partner of this compound.

Target Validation: Confirming the Biological Relevance of this compound-KX Interaction

Following the identification of KX as the putative target, a series of validation experiments were conducted to confirm this interaction and assess its functional consequences.[5][6][7]

Biochemical Assays for Direct Binding

Biophysical techniques were employed to quantify the binding affinity and kinetics of the this compound-KX interaction.

3.1.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[8][9][10][11]

Experimental Protocol: SPR

-

Protein Immobilization: Recombinant human KX protein was immobilized on a CM5 sensor chip via amine coupling.

-

Binding Analysis: A series of this compound concentrations (0.1 nM to 1 µM) were injected over the chip surface.[8] The association and dissociation phases were monitored in real-time.[9]

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]

Experimental Protocol: ITC

-

Sample Preparation: Recombinant KX was placed in the sample cell, and this compound was loaded into the injection syringe.[12] Both were in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Titration: this compound was titrated into the KX solution in a series of small injections.[15]

-

Data Analysis: The heat changes upon each injection were measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][16]

Biochemical Kinase Activity Assay

To determine if binding of this compound to KX results in functional inhibition, a biochemical kinase activity assay was performed.[17]

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: The assay was performed in a 384-well plate. Each well contained recombinant KX, a specific peptide substrate, and ATP.

-

Inhibitor Addition: this compound was added at varying concentrations (0.01 nM to 10 µM).

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 1 hour.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo), which measures ADP production as an indicator of kinase activity.[18]

-

Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of KX activity, was calculated.

Cellular Target Engagement

Confirming that a compound engages its target within the complex environment of a living cell is a critical validation step.[17]

3.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[19][20][21][22]

Experimental Protocol: CETSA

-

Cell Treatment: A549 cells were treated with either DMSO or this compound for 2 hours.[23]

-

Thermal Challenge: The cells were harvested, washed, and resuspended in PBS. Aliquots were heated at a range of temperatures (e.g., 40-65°C) for 3 minutes.[19]

-

Lysis and Fractionation: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from aggregated proteins by centrifugation.[19]

-

Detection: The amount of soluble KX in the supernatant was quantified by Western blotting.[20]

-

Data Analysis: A melting curve was generated by plotting the amount of soluble KX as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

3.3.2. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[24][25][26][27]

Experimental Protocol: NanoBRET™

-

Cell Line Generation: A549 cells were engineered to express KX fused to NanoLuc® luciferase.

-

Assay Setup: The engineered cells were plated in a 384-well plate and treated with a cell-permeable fluorescent tracer that binds to KX, along with varying concentrations of this compound.

-

BRET Measurement: The NanoLuc® substrate was added, and both the donor (NanoLuc®) and acceptor (tracer) emissions were measured.

-

Data Analysis: The BRET ratio was calculated. Competitive displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.

Cellular Pathway Modulation

To validate that target engagement translates into a functional cellular response, the effect of this compound on the KX signaling pathway was investigated.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: A549 cells were treated with various concentrations of this compound for different time points.

-

Lysate Preparation: Cells were lysed, and protein concentration was determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated KX (p-KX), total KX, and a downstream substrate of KX (Substrate Y).[28][29][30]

-

Detection: Antibody binding was detected using chemiluminescence.

-

Analysis: The levels of p-KX and phosphorylated Substrate Y were quantified and normalized to total protein levels.

Phenotypic Confirmation

The ultimate validation of a target is linking its modulation to a desired cellular phenotype.

Experimental Protocol: Cell Viability Assay

-

Cell Plating: A549 cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a dose-response of this compound for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[31][32][33][34]

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) was calculated from the dose-response curve.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the target validation experiments.

Table 1: Biochemical and Biophysical Characterization of this compound-KX Interaction

| Assay | Parameter | Value |

| SPR | KD | 15.2 nM |

| ka (1/Ms) | 1.8 x 10^5 | |

| kd (1/s) | 2.7 x 10^-3 | |

| ITC | KD | 20.5 nM |

| Stoichiometry (n) | 1.05 | |

| ΔH (kcal/mol) | -12.8 | |

| Kinase Assay | IC50 | 35.7 nM |

Table 2: Cellular Target Engagement and Functional Activity of this compound

| Assay | Parameter | Value |

| CETSA | ΔTm (°C) | +5.2 °C |

| NanoBRET™ | IC50 | 98.3 nM |

| Cell Viability | GI50 (A549 cells) | 150 nM |

Visualizations: Pathways and Workflows

KX Signaling Pathway

Caption: A simplified diagram of the hypothetical KX signaling pathway.

Target Identification and Validation Workflow

Caption: The experimental workflow for .

Conclusion

The systematic application of orthogonal biochemical and cellular assays has successfully identified and validated Kinase X as the primary molecular target of the small molecule inhibitor this compound. The comprehensive data presented in this guide, from direct binding affinity to cellular target engagement and pathway modulation, provides a robust foundation for the continued development of this compound as a potential therapeutic agent. This workflow exemplifies a rigorous approach to target deconvolution, which is essential for advancing promising compounds from initial discovery to clinical candidates.

References

- 1. Identification of protein binding partners of small molecules using label-free methods | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. wjbphs.com [wjbphs.com]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. benchchem.com [benchchem.com]

- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. massbio.org [massbio.org]

- 25. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 29. Western Blot Protocol | Proteintech Group [ptglab.com]

- 30. Western Blot Protocol | Proteintech Group [ptglab.com]

- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 32. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 33. promega.com [promega.com]

- 34. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

In-depth Technical Guide: The Structure-Activity Relationship of CL-55 Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of chemical analogs related to the compound designated as CL-55. Initial investigations revealed conflicting information regarding the identity and mechanism of action of this compound. The CAS Number 1370706-59-4, previously associated with a purported undecaprenyl phosphate (C55-P) targeting antibiotic referred to as "this compound", is correctly assigned to N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide, also known as fluorothiazinon.[1][2][3][4][5][6] This compound is an inhibitor of the type three secretion system (T3SS) in Chlamydia trachomatis.[2]

This guide will therefore focus on the established identity of this compound (fluorothiazinon) and its known mechanism of action. Due to the limited publicly available data on a wide range of "this compound analogs" and their quantitative SAR, this document will primarily detail the mechanism of action of fluorothiazinon and the broader context of its therapeutic target. Information on the SAR of undecaprenyl phosphate targeting antibiotics is also presented to address the initial query, although this is a separate class of compounds.

The True Identity of this compound: A Chlamydia trachomatis T3SS Inhibitor

The compound with CAS Number 1370706-59-4, commercially available under the name this compound, is N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide.[1][2][4] Its primary identified biological activity is the inhibition of the type three secretion system of Chlamydia trachomatis, which is essential for the delivery of bacterial effector molecules into host cells.[2] By blocking this system, this compound can ameliorate infection and inflammation in animal models.[2]

Table 1: Physicochemical Properties of this compound (fluorothiazinon)

| Property | Value | Reference |

| CAS Number | 1370706-59-4 | [1][2][3][4] |

| Molecular Formula | C19H17F2N3O4S | [2] |

| Molecular Weight | 421.42 g/mol | [2] |

| IUPAC Name | N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-4,5-dihydro-1,3,4-thiadiazine-2-carboxamide | [1] |

Mechanism of Action of this compound (fluorothiazinon)

The therapeutic potential of this compound lies in its ability to inhibit the bacterial type three secretion system. This complex molecular machinery acts as a "nanosyringe" to inject bacterial proteins (effectors) directly into the cytoplasm of host cells. These effectors manipulate host cell functions to favor bacterial survival, replication, and dissemination.

Diagram of this compound's mechanism of action on the T3SS.

Structure-Activity Relationship of Undecaprenyl Phosphate (C55-P) Targeting Antibiotics

While this compound does not target C55-P, the initial query warrants a discussion on this important class of antibiotics. Undecaprenyl phosphate is a lipid carrier essential for the biosynthesis of the bacterial cell wall.[7][8] Antibiotics that target C55-P can disrupt this process, leading to cell death.

These antibiotics, which include lipopeptides like amphomycin and aspartocin D, have a dual mechanism of action:

-

Sequestration of C55-P: They bind to free C55-P on the bacterial membrane, preventing its recycling for further rounds of cell wall synthesis.

-

Inhibition of C55-P Flippase (UptA): Some can directly interact with and inhibit UptA, the enzyme responsible for translocating C55-P across the membrane.[9][10][11][12][13]

Mechanism of C55-P targeting antibiotics.

Due to the lack of public SAR data for analogs of this compound (fluorothiazinon), a quantitative analysis is not possible at this time. Research in this area is ongoing, and future publications may shed more light on how modifications to the fluorothiazinon scaffold affect its activity against the Chlamydia trachomatis T3SS.

Experimental Protocols

General Method for UptA-Ligand Interaction Studies by Native Mass Spectrometry

This protocol is representative of methods used to study the interactions of C55-P targeting antibiotics with the UptA flippase.

Objective: To determine the binding affinity of ligands (e.g., C55-P, antibiotics) to the UptA protein.

Materials:

-

Purified UptA protein from Bacillus subtilis

-

Undecaprenyl phosphate (C55-P)

-

Test antibiotics (e.g., amphomycin, aspartocin D)

-

Ammonium acetate buffer

-

LDAO detergent

Procedure:

-

Protein Preparation: The gene encoding UptA is cloned and expressed in E. coli. The protein is then purified using affinity chromatography.[14]

-

Sample Preparation: Purified UptA is buffer-exchanged into an ammonium acetate solution containing a mild detergent like LDAO to maintain protein stability and native conformation.[10][14]

-

Ligand Titration: The ligand (C55-P or antibiotic) is titrated into the UptA solution at various concentrations.[10]

-

Mass Spectrometry Analysis: The samples are introduced into a mass spectrometer under native conditions (i.e., conditions that preserve non-covalent interactions). The resulting mass spectra show peaks corresponding to the apo (unbound) protein and the protein-ligand complex.

-

Data Analysis: The relative intensities of the apo and complex peaks are used to determine the binding affinity (e.g., dissociation constant, Kd).

Workflow for studying protein-ligand interactions.

Conclusion and Future Directions

The compound designated this compound with CAS number 1370706-59-4 is an inhibitor of the Chlamydia trachomatis type three secretion system, not a C55-P targeting antibiotic. This technical guide has clarified its identity and mechanism of action. While a detailed SAR for analogs of this compound is not yet publicly available, its unique mode of action presents a promising avenue for the development of novel anti-chlamydial agents. Future research should focus on synthesizing and testing analogs of fluorothiazinon to establish a clear structure-activity relationship and optimize its therapeutic properties. Concurrently, the search for novel antibiotics that target the C55-P cycle remains a critical area of research in the fight against antibiotic resistance.

References

- 1. dempochem.com [dempochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1370706-59-4 CAS Manufactory [m.chemicalbook.com]

- 4. This compound | 1370706-59-4 | Benchchem [benchchem.com]

- 5. fluorothiazinon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. fluorothiazinon | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]

- 9. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. | Department of Chemistry [chem.ox.ac.uk]

- 12. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of CL-55 (Fluorothiazinone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-55, also known as Fluorothiazinone (FT), is a novel small-molecule antivirulence agent with demonstrated efficacy against a range of Gram-negative bacteria.[1][2][3] Developed in Russia, this compound represents a promising therapeutic candidate due to its unique mechanism of action that targets bacterial virulence rather than viability, potentially reducing the selective pressure for the development of resistance.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties of this compound

| Property | Data |

| IUPAC Name | N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-5,6-dihydro-4H-[6]-thiadiazine-2-carboxamide |

| Synonyms | This compound, Fluorothiazinone, Ftortiazinon |

| Molecular Formula | C₁₉H₁₇F₂N₃O₄S |

| Molar Mass | 421.42 g·mol⁻¹ |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available (described as having lipophilic properties)[5] |

| pKa | Data not available |

| LogP | Data not available (described as having high lipophilicity)[5] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with an integrated thermometer and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

System Preparation: A supersaturated solution of the compound is prepared by adding an excess amount of the solid drug to a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL) at the specified temperature and pH.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for predicting the ionization state of a drug at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For complex molecules with multiple ionizable groups, multiple inflection points may be observed on the titration curve, each corresponding to a specific pKa.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid and aqueous phase, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Concentration Measurement: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for physicochemical characterization.

Figure 1: Mechanism of action of this compound (Fluorothiazinone).

Figure 2: General experimental workflow for physicochemical characterization.

References

- 1. Fluorothiazinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Single- and Multiple-dose Pharmacokinetics, Excretion, Metabolism, and Safety of the Antivirulence Agent Fluorothiazinone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections | Semantic Scholar [semanticscholar.org]

- 5. A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

The Discovery and Development of CL-55 (Fluorothiazinone): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL-55, now known as Fluorothiazinone (FT), is a first-in-class anti-virulence agent developed by the N.F. Gamaleya Federal Research Center for Epidemiology and Microbiology in Russia.[1][2] First reported in 2010, this small molecule compound represents a novel approach to antibacterial therapy by targeting the Type III Secretion System (T3SS) of Gram-negative bacteria.[3][4] Unlike traditional antibiotics, Fluorothiazinone does not directly kill bacteria but instead disarms them by inhibiting the injection of virulence factors into host cells, thereby reducing pathogenesis and allowing the host immune system to clear the infection.[2] This unique mechanism of action makes it a promising candidate for combating antibiotic-resistant infections. This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Fluorothiazinone, including preclinical and clinical data, and detailed experimental methodologies.

Discovery and Development History

The development of Fluorothiazinone emerged from a screening program aimed at identifying inhibitors of the Chlamydia trachomatis T3SS.[3] The initial compound, designated this compound, belongs to the 2,4-disubstituted 1,3,4-thiadiazine-5-one class of molecules.[4]

Key Development Milestones:

-

2010: First developed in Russia.[3]

-

2018: Launch of a Phase 2/3 clinical trial (NCT03638830) for complicated urinary tract infections (cUTIs).[5]

-

January 2023: Completion of the Phase 2/3 clinical trial.[2]

-

April 2024: Registered and approved by the Ministry of Health of the Russian Federation for the treatment of bacterial infections.[6]

Mechanism of Action

Fluorothiazinone's primary mechanism of action is the inhibition of the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells.[3][4] These effector proteins manipulate host cell functions to the bacterium's advantage, facilitating invasion, replication, and evasion of the immune system. By blocking the T3SS, Fluorothiazinone prevents the delivery of these virulence factors.[3]

Additionally, Fluorothiazinone has been shown to inhibit flagellar motility in Gram-negative bacteria.[4] The flagellum and the T3SS share structural and functional similarities, and it is hypothesized that Fluorothiazinone may target a component common to both systems, such as the ATPase that powers protein export.[5]

Signaling Pathway of T3SS Inhibition

Caption: Mechanism of action of Fluorothiazinone (this compound).

Preclinical Data

Fluorothiazinone has demonstrated broad-spectrum anti-virulence activity against a range of Gram-negative pathogens in preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of Fluorothiazinone

| Pathogen | Model | Key Findings | Reference |

| Chlamydia trachomatis | In vitro cell culture | Inhibited intracellular growth in a T3SS-dependent manner. | [3] |

| Salmonella enterica | Murine oral infection model | Suppressed infection with both therapeutic and prophylactic administration. A dose of 50 mg/kg for 4 days led to almost complete eradication. | [1][7] |

| Pseudomonas aeruginosa | Murine pneumonia model | Reduced mortality and inflammation. | [2] |

| Klebsiella pneumoniae | Murine pneumonia model | Effective in preventing model pneumonia caused by a multi-resistant clinical isolate. | [2] |

| Acinetobacter baumannii | In vitro biofilm assay | Inhibited biofilm formation. | [1] |

| Escherichia coli | Murine UTI model | Inhibited virulence factors involved in the development of urinary tract infections. | [2] |

Clinical Development

A pivotal Phase 2/3 clinical trial (NCT03638830) evaluated the efficacy and safety of Fluorothiazinone in hospitalized adult patients with complicated urinary tract infections (cUTIs) caused by P. aeruginosa.[5][8]

Table 2: Phase 2/3 Clinical Trial of Fluorothiazinone for cUTIs

| Parameter | Fluorothiazinone + Cefepime Group | Placebo + Cefepime Group |

| Number of Patients | 180 | 177 |

| Dosage | 1200 mg/day Fluorothiazinone + 2000 mg/day Cefepime for 7 days | Placebo + 2000 mg/day Cefepime for 7 days |

| Primary Outcome (Cure at 21 days post-therapy) | 75.6% (136/180) | 50.8% (90/177) |

| Infection Recurrence (53 and 83 days post-therapy) | 18.9% lower than placebo group | - |

| Safety | Favorable safety profile, no serious unexpected adverse events. | - |

Data from Zigangirova et al., 2024.[5]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans, demonstrating good oral bioavailability and tissue penetration.

Table 3: Pharmacokinetic Parameters of Fluorothiazinone

| Species | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |

| Rat | 50 mg/kg (oral, solid dispersion) | - | - | - | 235.4% (compared to crystalline form) | [9] |

| Rat | 50, 100, 200 mg/kg (oral) | Dose-proportional increase | - | - | - | [10] |

| Human | 1800 mg (single oral dose) | - | - | - | - | [11] |

| Human | 900 mg or 1200 mg every 12h | - | - | - | - | [11] |

| Human | 900 mg every 12h for 7 days | Steady-state achieved | - | - | - | [11] |

Experimental Protocols

Synthesis of Fluorothiazinone

Caption: General workflow for the synthesis of Fluorothiazinone.

In Vivo Murine Model of Salmonella Infection

This protocol is based on the methods described by Zigangirova et al. (2021).[7]

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Bacterial Strain: Salmonella enterica serovar Typhimurium strain.

-

Infection: Mice are infected orally with a suspension of S. Typhimurium.

-

Treatment:

-

Therapeutic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days, starting from day 7 post-infection.

-

Prophylactic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days prior to infection.

-

-

Outcome Measures:

-

Bacterial load in the spleen, Peyer's patches, and mesenteric lymph nodes is determined by plating serial dilutions of tissue homogenates on selective agar.

-

Survival rates are monitored daily.

-

Western Blot for T3SS Effector Protein Secretion

This is a general protocol for detecting the secretion of T3SS effector proteins.

-

Bacterial Culture: Grow the Gram-negative bacteria of interest under T3SS-inducing conditions (e.g., low calcium media).

-

Protein Precipitation: Separate the bacterial cells from the culture supernatant by centrifugation. Precipitate the proteins in the supernatant using trichloroacetic acid (TCA).

-

SDS-PAGE: Wash the protein pellet with acetone and resuspend in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the T3SS effector protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: Experimental workflow for Western blot analysis of T3SS effectors.

Conclusion

Fluorothiazinone (this compound) represents a significant advancement in the fight against antimicrobial resistance. Its novel anti-virulence mechanism, targeting the T3SS and flagellar motility of Gram-negative bacteria, offers a promising alternative to traditional bactericidal or bacteriostatic antibiotics. The successful completion of a Phase 2/3 clinical trial and its recent approval in Russia underscore its potential as a valuable therapeutic option. Further research and clinical development are warranted to fully elucidate its spectrum of activity and explore its use in a broader range of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. megajournalsofcasereports.com [megajournalsofcasereports.com]

- 3. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The production of new Russian “super antibiotic” to begin in Novosibirsk | News | GxP News [gxpnews.net]

- 7. Fluorothiazinon, a small-molecular inhibitor of T3SS, suppresses salmonella oral infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. pharmacokinetics-of-solid-dispersion-and-crystalline-forms-of-the-anti-virulence-drug-fluorothiazinon-in-rats - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. Single- and Multiple-dose Pharmacokinetics, Excretion, Metabolism, and Safety of the Antivirulence Agent Fluorothiazinone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Fluorothiazinone (CL-55): A Technical Guide to a Novel Anti-Virulence Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorothiazinone (FT), also identified in early research as CL-55, is an investigational small molecule belonging to the 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-one class.[1][2] Unlike traditional antibiotics that target bacterial viability, Fluorothiazinone represents a novel therapeutic strategy by functioning as an anti-virulence agent.[1] Its primary mechanism of action involves the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in many Gram-negative bacteria.[1][4] By disarming pathogens rather than killing them, Fluorothiazinone reduces the selective pressure that drives antibiotic resistance.[1] Preclinical and clinical data suggest its potential as a therapeutic agent against a range of multidrug-resistant Gram-negative infections.

Core Mechanism of Action: Targeting Bacterial Virulence

Fluorothiazinone's principal therapeutic effect stems from its inhibition of the T3SS and bacterial flagellar function.

1. Inhibition of the Type III Secretion System (T3SS): The T3SS is a complex, needle-like apparatus utilized by Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells.[1][5] These effector proteins manipulate host cellular processes to facilitate bacterial invasion, replication, and evasion of the host immune system.[1] Fluorothiazinone disrupts the function of the T3SS, thereby preventing the translocation of these virulence factors and mitigating the pathogen's ability to cause disease.[1]

2. Interference with Flagellar Function: In addition to T3SS inhibition, Fluorothiazinone has been shown to interfere with the assembly of flagella on the bacterial surface.[2][6] The flagellum is essential for motility, allowing bacteria to move towards infection sites.[6] By inhibiting flagellar assembly, Fluorothiazinone further reduces the pathogen's ability to establish an infection.[2]

This dual-action mechanism makes Fluorothiazinone a promising candidate for combating infections without directly affecting bacterial growth, a characteristic that may slow the development of resistance.[1][6]

Signaling Pathway and Experimental Workflow Visualizations

Caption: Inhibition of the Type III Secretion System by Fluorothiazinone (this compound).

Caption: General experimental workflow for evaluating Fluorothiazinone (this compound).

Therapeutic Applications and Spectrum of Activity

Preclinical studies have demonstrated the efficacy of Fluorothiazinone against a variety of Gram-negative pathogens, including:

-

Chlamydia trachomatis

-

Pseudomonas aeruginosa

-

Salmonella enterica

-

Uropathogenic Escherichia coli (UPEC)

-